molecular formula C10H9ClF2O2 B13600999 3-(3-Chloro-2,6-difluorophenyl)butanoic acid

3-(3-Chloro-2,6-difluorophenyl)butanoic acid

Cat. No.: B13600999
M. Wt: 234.62 g/mol
InChI Key: FGMYNOCUFHUSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-2,6-difluorophenyl)butanoic acid is an organic compound with the molecular formula C10H9ClF2O2. It is characterized by the presence of a butanoic acid moiety attached to a phenyl ring substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2,6-difluorophenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-2,6-difluorobenzene.

    Grignard Reaction: The 3-chloro-2,6-difluorobenzene undergoes a Grignard reaction with butylmagnesium bromide to form the corresponding phenylbutane derivative.

    Oxidation: The phenylbutane derivative is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2,6-difluorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of carboxylic acid derivatives

    Reduction: Formation of alcohols or aldehydes

    Substitution: Formation of substituted phenylbutanoic acids

Scientific Research Applications

3-(3-Chloro-2,6-difluorophenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2,6-difluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-2,6-difluorophenyl)propanoic acid
  • 3-(3-Chloro-2,6-difluorophenyl)pentanoic acid
  • 3-(3-Chloro-2,6-difluorophenyl)hexanoic acid

Uniqueness

3-(3-Chloro-2,6-difluorophenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring and the length of the butanoic acid chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H9ClF2O2

Molecular Weight

234.62 g/mol

IUPAC Name

3-(3-chloro-2,6-difluorophenyl)butanoic acid

InChI

InChI=1S/C10H9ClF2O2/c1-5(4-8(14)15)9-7(12)3-2-6(11)10(9)13/h2-3,5H,4H2,1H3,(H,14,15)

InChI Key

FGMYNOCUFHUSBY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=C(C=CC(=C1F)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.